1-(4-Nitrophenyl)piperazine

Catalog No.
S580519
CAS No.
6269-89-2
M.F
C10H13N3O2
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Nitrophenyl)piperazine

CAS Number

6269-89-2

Product Name

1-(4-Nitrophenyl)piperazine

IUPAC Name

1-(4-nitrophenyl)piperazine

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C10H13N3O2/c14-13(15)10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11H,5-8H2

InChI Key

VWOJSRICSKDKAW-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

1-(4-Nitrophenyl)piperiazine; 1-(p-Nitrophenyl)piperazine; 4-(Piperazin-1-yl)-nitrobenzene; N-(4-Nitrophenyl)piperazine; N-(p-Nitrophenyl)piperazine; NSC 148473; NSC 33874

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound 1-(4-Nitrophenyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33874. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Nitrophenyl)piperazine is a highly crystalline, stable aryl piperazine building block fundamentally integrated into the commercial synthesis of blockbuster triazole antifungals, including Itraconazole and Posaconazole . Structurally, it provides a rigid piperazine linker coupled to a para-nitrobenzene moiety, which serves as a robust, oxidation-resistant placeholder for downstream aniline generation . In industrial procurement, sourcing this pre-coupled intermediate is highly preferred over in-house synthesis, as it guarantees regiochemical purity, eliminates the handling of toxic fluoronitrobenzene precursors, and streamlines the manufacturing of complex active pharmaceutical ingredients (APIs) by providing a ready-to-functionalize secondary amine .

Attempting to substitute 1-(4-Nitrophenyl)piperazine with its raw precursors (piperazine and 1-fluoro-4-nitrobenzene) in batch manufacturing introduces severe process inefficiencies, primarily the formation of 1,4-bis(4-nitrophenyl)piperazine impurities unless costly mono-protection strategies are employed [1]. Furthermore, substituting it with the downstream reduced analog, 1-(4-aminophenyl)piperazine, is practically flawed for early-stage synthesis; the free aniline is highly susceptible to air oxidation and unwanted side reactions during subsequent alkylation or acylation of the piperazine ring [2]. The exact para-substitution is also non-negotiable, as ortho- or meta-isomers fail to provide the linear molecular geometry required for the final API to successfully dock into the fungal lanosterol 14α-demethylase (CYP51) target [3].

Elimination of Bis-Arylation Byproducts in Batch Manufacturing

When synthesizing aryl piperazines via direct nucleophilic aromatic substitution (SNAr) in batch reactors, reacting unprotected piperazine with 1-fluoro-4-nitrobenzene frequently yields a mixture of the desired mono-adduct and the 1,4-bis(4-nitrophenyl)piperazine byproduct [1]. To suppress bis-arylation, in-house syntheses require either a massive excess of piperazine (up to 5-10 equivalents) or the use of mono-Boc-protected piperazine, which adds protection and deprotection steps, thereby reducing overall atom economy [2]. Procuring high-purity 1-(4-nitrophenyl)piperazine bypasses this bottleneck, providing >98% mono-arylated purity and eliminating the need for complex chromatographic separation of the bis-adduct.

Evidence DimensionMono-arylation purity and synthetic step count
Target Compound Data>98% purity, 0 additional protection steps required
Comparator Or BaselineIn-house batch synthesis (Piperazine + 1-fluoro-4-nitrobenzene)
Quantified DifferenceProcurement eliminates the formation of 1,4-bis(4-nitrophenyl)piperazine and saves 2 synthetic steps (protection/deprotection).
ConditionsBatch SNAr coupling conditions

Procuring the pre-formed intermediate significantly improves atom economy and reduces reactor time by eliminating the need for protecting group chemistry or excess reagent recovery.

Superior Shelf Stability and Chemoselectivity as a Masked Aniline

For multi-step API synthesis, the nitro group of 1-(4-nitrophenyl)piperazine acts as a highly stable, oxidation-resistant mask for the final aniline moiety [1]. The downstream comparator, 1-(4-aminophenyl)piperazine, is electron-rich and prone to rapid air oxidation, leading to severe discoloration and degradation during long-term storage. Furthermore, using the nitro-intermediate allows for selective functionalization (e.g., alkylation) at the piperazine nitrogen without the risk of cross-reactivity at the primary aniline amine [2]. The nitro group is typically retained until the final stages of synthesis, where it is cleanly reduced via catalytic hydrogenation (e.g., Pd/C) to yield the reactive aniline immediately prior to the final coupling step.

Evidence DimensionOxidative stability and chemoselectivity during functionalization
Target Compound DataStable to ambient air oxidation; allows 100% selective piperazine N-alkylation
Comparator Or Baseline1-(4-Aminophenyl)piperazine (downstream aniline)
Quantified DifferencePrevents oxidative degradation during standard storage and eliminates competitive N-alkylation at the primary amine.
ConditionsAmbient storage and standard N-alkylation conditions

Buyers should procure the nitro compound for long-term storage and early-stage synthesis to ensure maximum shelf life and prevent side reactions, reducing it to the amine only when immediately needed.

Geometric Specificity for CYP51 Target Binding

The para-substitution pattern of 1-(4-nitrophenyl)piperazine is an absolute requirement for the synthesis of triazole antifungals like Itraconazole and Posaconazole [1]. Positional isomers, such as 1-(2-nitrophenyl)piperazine or 1-(3-nitrophenyl)piperazine, introduce a "kink" in the molecular backbone upon downstream conversion. This non-linear geometry prevents the extended tail of the resulting antifungal molecule from properly aligning within the narrow, hydrophobic access channel of the fungal lanosterol 14α-demethylase (CYP51) enzyme [2]. Consequently, utilizing the exact para-isomer is non-negotiable for maintaining the sub-nanomolar binding affinity characteristic of these blockbuster drugs.

Evidence DimensionMolecular geometry and target enzyme docking capacity
Target Compound DataLinear extended conformation (para-substitution) allowing deep channel access
Comparator Or Baseline1-(2-Nitrophenyl)piperazine (ortho-isomer) or 1-(3-Nitrophenyl)piperazine (meta-isomer)
Quantified DifferenceThe para-isomer maintains the required linear axis for CYP51 access channel docking, whereas ortho/meta isomers cause steric clashes that ablate antifungal activity.
ConditionsStructure-activity relationship (SAR) in CYP51 enzyme binding assays

Procurement must strictly specify the 4-nitro isomer, as any contamination with ortho or meta isomers will result in completely inactive downstream pharmaceutical products.

Commercial Synthesis of Triazole Antifungals

This compound is the foundational building block for the industrial manufacturing of Itraconazole, Posaconazole, and their generic equivalents. Its stable nitro group allows for aggressive alkylation at the piperazine nitrogen to build the core drug scaffold, followed by controlled reduction to the aniline for final triazolone coupling .

Development of Novel Kinase and HDAC Inhibitors

Beyond antifungals, the rigid piperazine-phenyl linker is heavily utilized in the design of experimental therapeutics, such as HDAC3/6 inhibitors and ALK inhibitors. Procuring the pre-formed para-isomer ensures predictable spatial arrangement for pharmacophores without the risk of bis-arylation impurities during library synthesis .

Continuous Flow Hydrogenation Benchmarking

Due to its high crystalline purity and the distinct analytical profiles of the nitro starting material versus the aniline product, 1-(4-nitrophenyl)piperazine is frequently employed as a benchmark substrate in chemical engineering to optimize continuous flow catalytic hydrogenation reactors (e.g., Pd/C cartridge systems) [1].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6269-89-2

Wikipedia

1-(4-Nitrophenyl)piperazine

Dates

Last modified: 08-15-2023

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